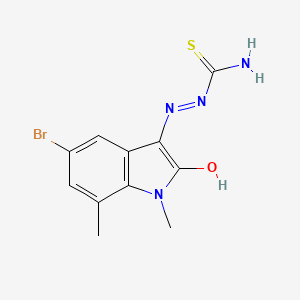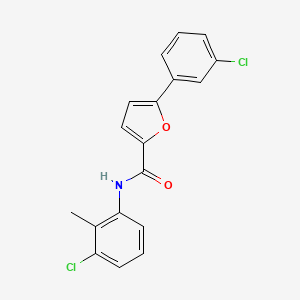
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone, also known as BDMITSC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiosemicarbazone derivative, which is a class of compounds known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has also been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to inhibit viral replication by inhibiting the activity of viral enzymes.
Biochemical and Physiological Effects:
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using standard techniques. Additionally, it has shown promising results in various scientific research applications, making it a valuable compound for further study. However, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone also has some limitations. It is not very soluble in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Direcciones Futuras
There are several future directions for research on 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone. One area of research could be to further investigate its anti-cancer properties and explore its potential as a cancer therapeutic. Another area of research could be to investigate its anti-inflammatory properties and explore its potential as an anti-inflammatory agent. Additionally, further research could be done to understand its mechanism of action and to identify potential molecular targets. Finally, research could be done to improve the solubility of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone, which may increase its utility in certain experiments.
In conclusion, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is a promising compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research on 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone is necessary to fully understand its potential as a valuable compound for scientific research.
Métodos De Síntesis
The synthesis of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone involves the reaction of 5-bromo-1,7-dimethyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a suitable catalyst. The reaction yields 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone as a yellow crystalline solid with a melting point of 236-238°C. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has shown promising results in various scientific research applications. It has been studied for its anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells. 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has also been studied for its anti-inflammatory properties, with research showing that it can inhibit the production of pro-inflammatory cytokines. Additionally, 5-bromo-1,7-dimethyl-1H-indole-2,3-dione 3-thiosemicarbazone has been studied for its anti-viral properties, with studies showing that it can inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
(5-bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4OS/c1-5-3-6(12)4-7-8(14-15-11(13)18)10(17)16(2)9(5)7/h3-4,17H,1-2H3,(H2,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKWPODRGDXMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=C2N=NC(=S)N)O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-hydroxy-1,7-dimethylindol-3-yl)iminothiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5809921.png)
![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)
![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)
![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)

![3-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B5809969.png)

![1-(4-methylphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5809982.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-3-methoxybenzamide](/img/structure/B5809992.png)
